2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a fluoropyrimidine group and a methylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine typically involves the reaction of 5-fluoropyrimidine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically be carried out in batch reactors with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine moiety and is studied for its acetylcholinesterase inhibitory activity.
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of various fluoropyrimidine derivatives.
Uniqueness
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoropyrimidine and piperazine rings makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6/c1-10-2-3-15-13(18-10)20-6-4-19(5-7-20)12-16-8-11(14)9-17-12/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBBGMKSWVWEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.